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molecular formula C10H11F2NO B8670361 N-Isopropyl-2,4-difluorobenzamide

N-Isopropyl-2,4-difluorobenzamide

Cat. No. B8670361
M. Wt: 199.20 g/mol
InChI Key: NPFDDQOAXCDZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936736B2

Procedure details

The title compound (0.3804 g; 95%) was prepared by the same method as that described in Example 1, using 2,4-difluorobenzoyl chloride (0.3532 g, 2.00 mmol) and isopropylamine (0.26 ml, 3.05 mmol).
Quantity
0.3532 g
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH:12]([NH2:15])([CH3:14])[CH3:13]>>[CH:12]([NH:15][C:4](=[O:5])[C:3]1[CH:7]=[CH:8][C:9]([F:11])=[CH:10][C:2]=1[F:1])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0.3532 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC(=C1)F
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC(C1=C(C=C(C=C1)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3804 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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